molecular formula C12H17N3O B3389261 2-Phenyl-2-(piperazin-1-yl)acetamide CAS No. 923163-42-2

2-Phenyl-2-(piperazin-1-yl)acetamide

Cat. No.: B3389261
CAS No.: 923163-42-2
M. Wt: 219.28 g/mol
InChI Key: ZVGYTPUYLFVJCY-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperazin-1-yl)acetamide is a chemical compound with the molecular formula C12H17N3O. It is known for its diverse applications in medicinal chemistry, particularly in the development of anticonvulsant and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperazin-1-yl)acetamide typically involves the alkylation of piperazine with phenylacetic acid derivatives. One common method includes the reaction of phenylacetic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-2-(piperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its anticonvulsant properties and potential use in treating epilepsy and other neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
  • 2-(4-Phenylpiperazin-1-yl)acetamide
  • 2-Phenyl-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

2-Phenyl-2-(piperazin-1-yl)acetamide is unique due to its specific structural features that confer its anticonvulsant properties. Compared to similar compounds, it has shown moderate binding affinity to neuronal voltage-sensitive sodium channels, making it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

2-phenyl-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-12(16)11(10-4-2-1-3-5-10)15-8-6-14-7-9-15/h1-5,11,14H,6-9H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGYTPUYLFVJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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